4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(3-METHYLPHENYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID
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Overview
Description
4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(3-METHYLPHENYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoic acid moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(3-METHYLPHENYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted benzaldehyde with a pyrrole derivative under acidic conditions, followed by esterification and subsequent oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(3-METHYLPHENYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(3-METHYLPHENYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the construction of complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(3-METHYLPHENYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(methoxycarbonyl)benzoic acid: A simpler compound with similar functional groups but lacking the pyrrole ring and additional substituents.
4-methylbenzoic acid: Another related compound with a simpler structure, used in various industrial applications.
4-(methoxycarbonyl)phenylboronic acid: A boronic acid derivative with applications in organic synthesis and materials science.
Uniqueness
4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(3-METHYLPHENYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C22H19NO5 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[(Z)-[4-methoxycarbonyl-5-methyl-1-(3-methylphenyl)-2-oxopyrrol-3-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C22H19NO5/c1-13-5-4-6-17(11-13)23-14(2)19(22(27)28-3)18(20(23)24)12-15-7-9-16(10-8-15)21(25)26/h4-12H,1-3H3,(H,25,26)/b18-12- |
InChI Key |
PFRHTNIOHQELCG-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=C(/C(=C/C3=CC=C(C=C3)C(=O)O)/C2=O)C(=O)OC)C |
SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=CC3=CC=C(C=C3)C(=O)O)C2=O)C(=O)OC)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=CC3=CC=C(C=C3)C(=O)O)C2=O)C(=O)OC)C |
Origin of Product |
United States |
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